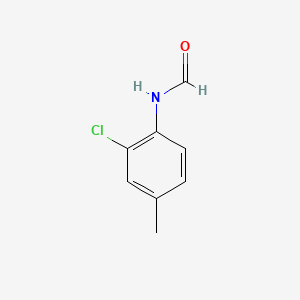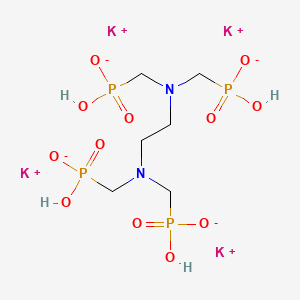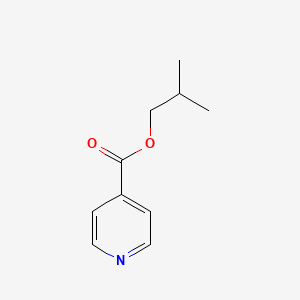
2-Methylpropyl pyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridinecarboxylic acid 2-methylpropyl ester is an organic compound that belongs to the class of pyridinecarboxylic acid esters It is characterized by a pyridine ring substituted with a carboxylic acid ester group at the fourth position and a 2-methylpropyl group attached to the ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-pyridinecarboxylic acid 2-methylpropyl ester typically involves the esterification of 4-pyridinecarboxylic acid with 2-methylpropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
4-Pyridinecarboxylic acid+2-MethylpropanolAcid Catalyst4-Pyridinecarboxylic acid 2-methylpropyl ester+Water
Industrial Production Methods: In an industrial setting, the production of 4-pyridinecarboxylic acid 2-methylpropyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Pyridinecarboxylic acid 2-methylpropyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 4-pyridinecarboxylic acid and 2-methylpropanol in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Reduction: Lithium aluminum hydride, dry ether
Substitution: Nitrating mixture (for nitration), halogen (for halogenation)
Major Products:
Hydrolysis: 4-Pyridinecarboxylic acid, 2-methylpropanol
Reduction: 4-Pyridinecarboxylic acid 2-methylpropyl alcohol
Substitution: Substituted pyridine derivatives
Applications De Recherche Scientifique
4-Pyridinecarboxylic acid 2-methylpropyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Medicine: It may serve as a precursor for the development of drugs targeting specific biological pathways.
Industry: The ester is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-pyridinecarboxylic acid 2-methylpropyl ester depends on its specific application. In general, the ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets or participate in further chemical reactions. The pyridine ring can also engage in interactions with enzymes or receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Comparison: 4-Pyridinecarboxylic acid 2-methylpropyl ester is unique due to the presence of the 2-methylpropyl ester group, which imparts distinct chemical and physical properties compared to its analogs. While picolinic acid, nicotinic acid, and isonicotinic acid share the pyridinecarboxylic acid core, their functional groups and positions differ, leading to variations in reactivity and applications.
Propriétés
Numéro CAS |
226896-38-4 |
|---|---|
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
2-methylpropyl pyridine-4-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-8(2)7-13-10(12)9-3-5-11-6-4-9/h3-6,8H,7H2,1-2H3 |
Clé InChI |
BCCFADLFYUAUPC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)C1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



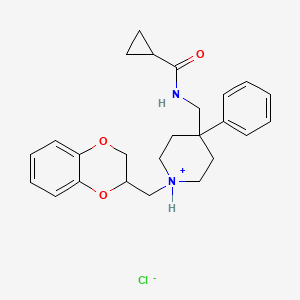
![5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B13742539.png)
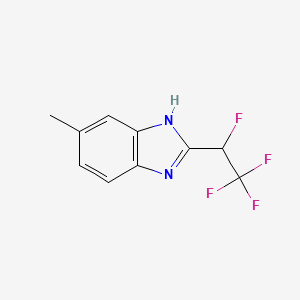
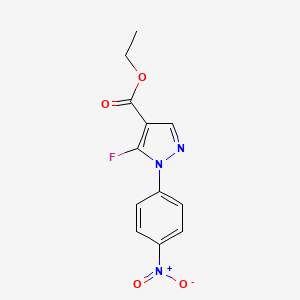
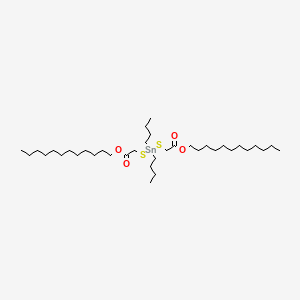
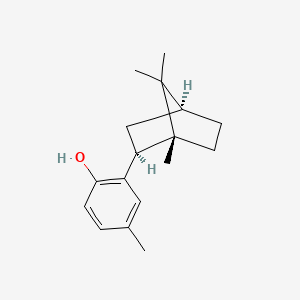
![7-[3-[7-[diethyl(methyl)azaniumyl]heptoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxyheptyl-diethyl-methylazanium;diiodide](/img/structure/B13742588.png)
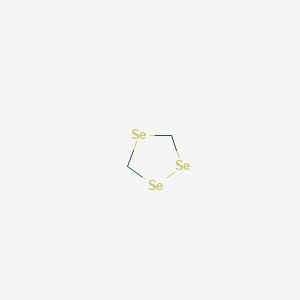

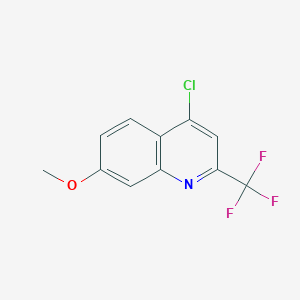
![[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13742604.png)
